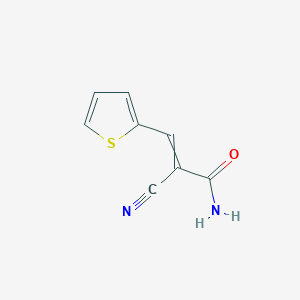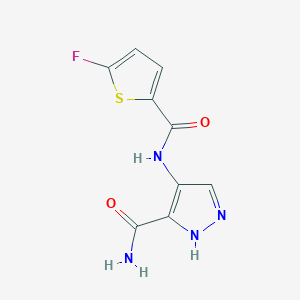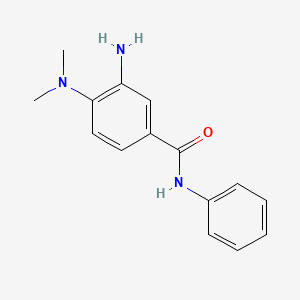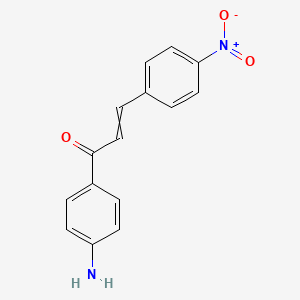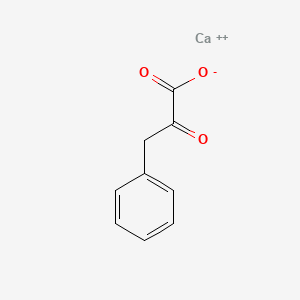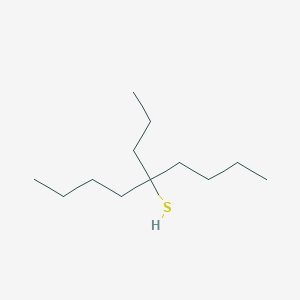
5-Propylnonane-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propylnonane-5-thiol is an organic compound with the molecular formula C12H26S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical reactions due to the high nucleophilicity of sulfur.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiols typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, followed by hydrolysis of the intermediate isothiouronium salt to yield the thiol. For 5-Propylnonane-5-thiol, the synthetic route would involve the reaction of 5-propylnonane with thiourea under nucleophilic substitution conditions .
Industrial Production Methods
Industrial production of thiols often involves similar nucleophilic substitution reactions but on a larger scale. The use of thiourea as a sulfur source is common due to its convenience and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
5-Propylnonane-5-thiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
科学的研究の応用
5-Propylnonane-5-thiol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Employed in studies involving thiol-disulfide exchange reactions, which are crucial in protein folding and function.
Medicine: Investigated for its potential therapeutic effects due to its ability to modulate redox states and protect against oxidative stress.
作用機序
The mechanism of action of 5-Propylnonane-5-thiol involves its ability to act as a nucleophile due to the presence of the SH group. This allows it to participate in various chemical reactions, including nucleophilic substitution and thiol-disulfide exchange. The sulfur atom in the thiol group can stabilize negative charges, making it highly reactive in these processes .
類似化合物との比較
Similar Compounds
Nonane, 5-propyl-: Similar in structure but lacks the thiol group.
3,5-diethyloctane: Another branched alkane with similar molecular weight but different branching.
2,4-dimethyldecane: A branched alkane with different substituents.
Uniqueness
5-Propylnonane-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and properties compared to other similar alkanes. The thiol group makes it highly nucleophilic and capable of participating in a wide range of chemical reactions, making it valuable in various scientific and industrial applications .
特性
分子式 |
C12H26S |
|---|---|
分子量 |
202.40 g/mol |
IUPAC名 |
5-propylnonane-5-thiol |
InChI |
InChI=1S/C12H26S/c1-4-7-10-12(13,9-6-3)11-8-5-2/h13H,4-11H2,1-3H3 |
InChIキー |
BGQHJKADBZPYGJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCC)(CCCC)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({4-[1-(Hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B11727098.png)
![7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11727116.png)
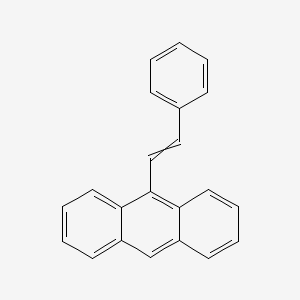
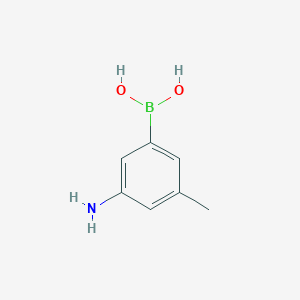
![1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11727135.png)
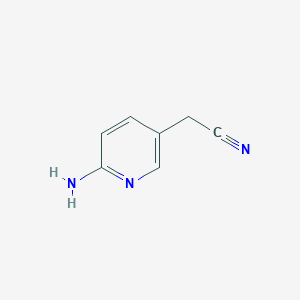
![3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727142.png)
![[(E)-[(4-nitrophenyl)methylidene]amino]urea](/img/structure/B11727144.png)
